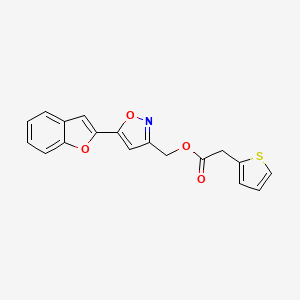

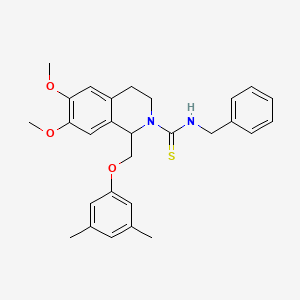

![molecular formula C15H26N2 B2420815 4-[(Dibutylamino)methyl]aniline CAS No. 708992-20-5](/img/structure/B2420815.png)

4-[(Dibutylamino)methyl]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of secondary amines, such as 4-[(Dibutylamino)methyl]aniline, can be achieved through various methods. One common method involves the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts like LiAlH4 and NaBH4 . Another approach uses hydroxylamine as the amination reagent .Molecular Structure Analysis

The molecular structure of this compound consists of an aromatic ring with a dibutylaminomethyl group attached . The exact structure and its properties can be further analyzed using techniques like X-ray crystallography .科学的研究の応用

Synthesis and Characterization:

Synthesis Techniques and Efficiency : A highly efficient method for the specific synthesis of N-monomethylarylamines, including derivatives of aniline, has been detailed. This process involves the treatment of anilines with acetic anhydride and triethylamine, followed by N-monomethylation and hydrolysis steps, demonstrating high yields of the final product. This method also contributed to the synthesis of compounds potentially useful as amyloid imaging agents for Alzheimer’s disease (Peng et al., 2009).

Supramolecular Assembly and Antibacterial Activity : Supramolecular assembly mediated by hydrogen bonds and interactions, involving 4-methyl-(2-nitrobenzylidene)aniline, highlights the structural and spectral analysis of such compounds. Docking studies indicated potential antibacterial activity, emphasizing the biological application and the importance of molecular stability, charge analysis, and transfer interactions in these compounds (Mini et al., 2020).

Synthesis of Dyes and Disinfectants : 4-Bromo-3-methylanisole, synthesized from derivatives of aniline, has been noted for its use in the synthesis of black fluorane dye, crucial for thermal paper manufacturing. This demonstrates the role of such compounds in creating sensitive dyes and materials for industrial applications (Xie et al., 2020). Furthermore, novel copper(II) complexes synthesized from derivatives of aniline have shown promise as anti-microbial agents against pathogens, indicating the potential use in healthcare settings for the disinfection and reduction of nosocomial infections (Richa et al., 2021).

Detection of Biomarkers : A bi-functionalized luminescent metal-organic framework (MOF) based on the post-synthetic modification of N-methylation and Eu3+ encapsulation has been designed for the sensitive detection of 4-Aminophenol (4-AP), a biomarker of aniline in urine. This work accentuates the analytical application of aniline derivatives in monitoring human health through the detection of specific biomarkers (Jin & Yan, 2021).

Optical and Electronic Applications : The growth, optical, dielectric, and nonlinear properties of crystals like 4-methyl N-(4-chlorobenzylidene)aniline (4CBT) emphasize their potential in photonic applications. These properties, including the third-order nonlinearity, are crucial for the development of materials for electronic and optical devices (Ramnivasmirtha et al., 2020). Additionally, novel electrochromic materials employing nitrotriphenylamine units indicate their suitability for applications in the near-infrared region, showing potential in electronic and smart material applications (Li et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, N,N-Dimethylaniline, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects . While this data is not specific to 4-[(Dibutylamino)methyl]aniline, it provides some insight into the potential hazards associated with similar compounds.

特性

IUPAC Name |

4-[(dibutylamino)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-3-5-11-17(12-6-4-2)13-14-7-9-15(16)10-8-14/h7-10H,3-6,11-13,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKOPGXHDDXHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

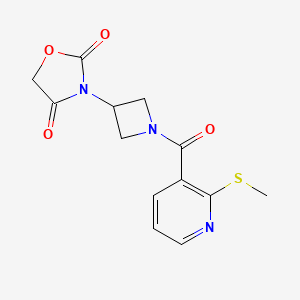

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2420735.png)

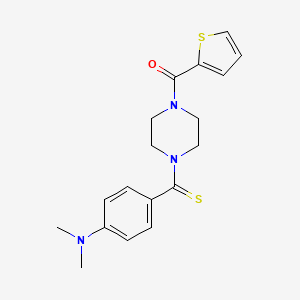

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2420737.png)

![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

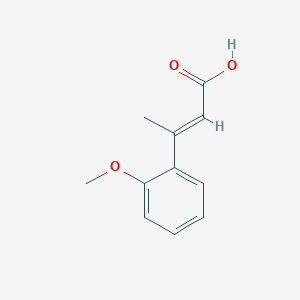

![6-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420745.png)

![Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)](/img/structure/B2420747.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2420748.png)

![3,4,5-trimethoxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide](/img/structure/B2420749.png)